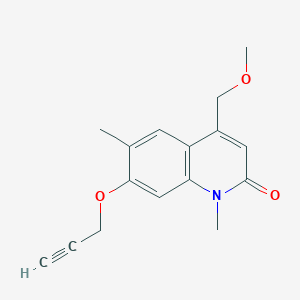![molecular formula C37H29BrNP B14208223 {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 631869-00-6](/img/structure/B14208223.png)
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide is a compound that has garnered significant interest in the field of organic electronics and materials science. This compound is known for its unique structural properties, which make it an excellent candidate for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of 4-(9H-carbazol-9-yl)benzyl bromide with triphenylphosphine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and precise temperature control. The purification process often involves recrystallization or chromatography to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Hydroxide, cyanide ions; reactions often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives of the carbazole moiety.
Reduction: Reduced forms of the carbazole or phosphonium groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, particularly in photodynamic therapy.
Industry: Widely used in the production of OLEDs, organic photovoltaics, and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of {[4-(9H-Carbazol-9-yl)phenyl]methyl}(triphenyl)phosphanium bromide involves its ability to transport holes in optoelectronic devices. The compound’s structure allows it to efficiently transport positive charges (holes) from the anode to the emitting layer in OLEDs, thereby enhancing device efficiency and stability. The molecular targets include the active layers in OLEDs, where the compound
Propiedades
Número CAS |
631869-00-6 |
|---|---|
Fórmula molecular |
C37H29BrNP |
Peso molecular |
598.5 g/mol |
Nombre IUPAC |
(4-carbazol-9-ylphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C37H29NP.BrH/c1-4-14-31(15-5-1)39(32-16-6-2-7-17-32,33-18-8-3-9-19-33)28-29-24-26-30(27-25-29)38-36-22-12-10-20-34(36)35-21-11-13-23-37(35)38;/h1-27H,28H2;1H/q+1;/p-1 |
Clave InChI |
ZFHUNJABZDLWSZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



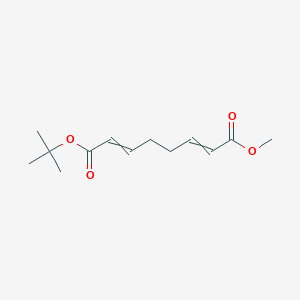
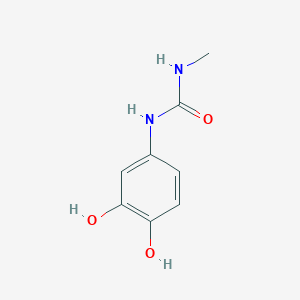
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
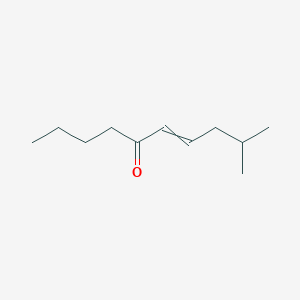
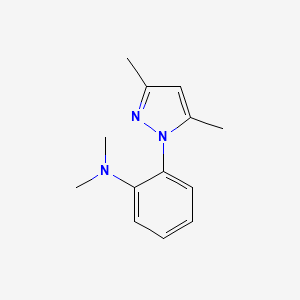
![3-[(3-methoxyphenyl)methyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B14208178.png)
![1-Methyl-3-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B14208181.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)


